

# Application Notes & Protocols: Development of a Sustained-Release Formulation of Ticagrelor

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

**Ticagrelor** is an orally active, reversible, and direct-acting P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome (ACS).[1][2] It belongs to the Biopharmaceutics Classification System (BCS) Class IV, characterized by low solubility and low permeability.[3][4] The conventional immediate-release (IR) formulation of **Ticagrelor** has a relatively short half-life of approximately 7 hours for the parent drug and 9 hours for its active metabolite, necessitating twice-daily dosing to maintain therapeutic plasma concentrations.[1] [5][6] The development of a sustained-release (SR) formulation aims to reduce dosing frequency to once daily, which can improve patient compliance, decrease fluctuations in plasma drug concentration, and potentially enhance overall therapeutic efficacy and safety.[5]

This document provides detailed application notes and protocols for the development of a hydrophilic matrix-based sustained-release tablet of **Ticagrelor**.

## **Pre-formulation Studies**

A thorough understanding of the physicochemical properties of **Ticagrelor** is critical for designing a robust SR formulation.

1.1. Physicochemical Properties of **Ticagrelor** 



| Property         | Value                                               | References |
|------------------|-----------------------------------------------------|------------|
| Molecular Weight | 522.57 g/mol                                        | [3]        |
| Melting Point    | 140 - 142°C                                         | [3]        |
| Bioavailability  | ~36%                                                | [2][3][6]  |
| BCS Class        | Class IV (Low Solubility, Low Permeability)         | [3][4]     |
| Plasma Half-life | ~7 hours (Ticagrelor), ~9 hours (Active Metabolite) | [5][6]     |
| Protein Binding  | >99%                                                | [2][5]     |
| Tmax (IR Tablet) | 1.5 - 3 hours                                       | [5][6][8]  |
| Metabolism       | Primarily hepatic via CYP3A4                        | [1][5][6]  |

## 1.2. Excipient Compatibility Studies

#### Protocol:

- Selection: Choose commonly used matrix-forming polymers (e.g., HPMC K4M, HPMC K100M), fillers (e.g., Lactose, Microcrystalline Cellulose), binders (e.g., PVP K-30), and lubricants (e.g., Magnesium Stearate).[9][10]
- Mixing: Prepare binary mixtures of **Ticagrelor** with each excipient in a 1:1 ratio.
- Analysis: Use Fourier-Transform Infrared Spectroscopy (FTIR) to screen for potential chemical interactions.
- Interpretation: Compare the FTIR spectra of the mixtures with the spectra of the individual components. The absence of new peaks or significant shifts in characteristic peaks indicates compatibility.[5][9]

## Formulation Development: Hydrophilic Matrix Tablets



Hydrophilic matrix tablets are a common and effective approach for achieving sustained drug release.[11][12][13] The formulation relies on a swellable polymer that forms a gel layer upon contact with gastrointestinal fluids, controlling drug release primarily through diffusion and matrix erosion.[12][14]

### 2.1. Formulation Composition

The following table presents example formulations for developing **Ticagrelor** SR matrix tablets. A design of experiments (DoE) approach, such as a factorial design, is recommended to optimize the polymer and binder concentrations.[9]

| Ingredient             | Function                               | Formulation 1<br>(% w/w) | Formulation 2<br>(% w/w) | Formulation 3<br>(% w/w) |
|------------------------|----------------------------------------|--------------------------|--------------------------|--------------------------|
| Ticagrelor             | Active<br>Pharmaceutical<br>Ingredient | 30.0                     | 30.0                     | 30.0                     |
| HPMC K100M             | Release-<br>Controlling<br>Polymer     | 20.0                     | 30.0                     | 40.0                     |
| Lactose<br>Monohydrate | Filler / Diluent                       | 44.5                     | 34.5                     | 24.5                     |
| PVP K-30               | Binder                                 | 5.0                      | 5.0                      | 5.0                      |
| Talc                   | Glidant                                | 0.25                     | 0.25                     | 0.25                     |
| Magnesium<br>Stearate  | Lubricant                              | 0.25                     | 0.25                     | 0.25                     |
| Total Weight           | 100.0                                  | 100.0                    | 100.0                    |                          |

Note: The ratio of polymers like HPMC K4M and HPMC K100M can be varied to fine-tune the release profile. Higher viscosity grades and higher polymer concentrations generally lead to slower drug release.[9]

#### 2.2. Manufacturing Workflow







The diagram below illustrates the general workflow for developing the **Ticagrelor** SR tablets using a wet granulation method, which is often preferred for BCS Class IV drugs to improve flow and compressibility.[15]





Click to download full resolution via product page

Caption: Manufacturing workflow for **Ticagrelor** SR tablets.



## **Experimental Protocols**

- 3.1. Protocol for Tablet Manufacturing (Wet Granulation)
- Sifting: Sift **Ticagrelor**, the release-controlling polymer (HPMC), filler (Lactose), and binder (PVP K-30) through an appropriate mesh sieve (e.g., #40 mesh).
- Dry Mixing: Blend the sifted materials in a suitable blender for 10-15 minutes to ensure uniformity.
- Granulation: Prepare a granulating solution by dissolving the binder in purified water or an alcohol-water solution. Add the solution to the powder blend slowly while mixing until a suitable granular mass is formed.[5][16]
- Drying: Dry the wet granules in a tray dryer or fluid bed dryer at 50-60°C until the loss on drying (LOD) is within the specified limit (e.g., < 2%).[16][17]</li>
- Sizing: Mill the dried granules to break up agglomerates and achieve a uniform particle size distribution.
- Lubrication: Sift the glidant and lubricant (Talc, Magnesium Stearate) through a fine mesh sieve (e.g., #60 mesh), add them to the sized granules, and blend for 3-5 minutes.
- Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.
- 3.2. Protocol for In-Vitro Dissolution Testing

This protocol is essential for evaluating the drug release profile of the developed SR formulations.

- Apparatus: USP Dissolution Apparatus II (Paddle).[18]
- Dissolution Medium: 900 mL of a suitable buffer. Commonly used media include pH 6.8 phosphate buffer or 0.1 N HCl to simulate gastrointestinal conditions.[19]
- Temperature: Maintain at 37 ± 0.5°C.[18]



- Paddle Speed: 50 or 75 RPM.[4][18]
- Sampling Times: Withdraw 5 mL aliquots at specified time points (e.g., 1, 2, 4, 6, 8, 10, and 12 hours).
- Sample Replacement: Immediately replace each aliquot with an equal volume of fresh, prewarmed dissolution medium.[20]
- Analysis: Filter the samples through a 0.45 μm filter. Analyze the concentration of Ticagrelor using a validated HPLC or UV-Vis spectrophotometric method (λmax ≈ 254 nm).[5]
- Data Calculation: Calculate the cumulative percentage of drug released at each time point.
- 3.3. Protocol for In-Vivo Pharmacokinetic Study (Conceptual)

An in-vivo study in an animal model (e.g., rats or rabbits) or human volunteers is the definitive test to confirm the sustained-release characteristics.[21][22]

- Study Design: A single-dose, two-way crossover study comparing the developed SR formulation against the commercially available immediate-release (IR) tablet. A washout period of at least 7-10 half-lives should be maintained between phases.
- Subjects: Healthy adult subjects or a suitable animal model.
- Dosing: Administer a single oral dose of the SR test formulation or the IR reference formulation after an overnight fast.
- Blood Sampling: Collect blood samples at pre-dose (0 hr) and at various time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 16, 24, 36, and 48 hours).
- Plasma Separation: Centrifuge the blood samples to separate the plasma and store at -20°C or lower until analysis.
- Bioanalysis: Determine the plasma concentrations of Ticagrelor and its active metabolite using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax,
  Tmax, AUC<sub>0</sub>-t, AUC<sub>0</sub>-inf, and T<sub>1</sub>/<sub>2</sub> using non-compartmental analysis.



## **Data Presentation and Expected Outcomes**

## 4.1. Drug Release Mechanism

The release of **Ticagrelor** from a hydrophilic HPMC matrix involves the following steps, which occur simultaneously.



Click to download full resolution via product page



Caption: Drug release mechanism from a hydrophilic matrix tablet.

## 4.2. Comparative Pharmacokinetic Profiles

The primary goal of the SR formulation is to alter the pharmacokinetic profile to allow for oncedaily administration. This involves lowering the peak plasma concentration (Cmax), extending the time to reach peak concentration (Tmax), and maintaining the drug within the therapeutic window for a longer duration.

## **Expected Pharmacokinetic Parameters**

| Parameter                                 | Immediate-Release<br>(IR) | Sustained-Release<br>(SR) - Expected | Rationale for<br>Change                            |
|-------------------------------------------|---------------------------|--------------------------------------|----------------------------------------------------|
| Tmax (Time to Peak)                       | ~1.5 - 3.0 hours[6]       | > 4.0 hours                          | Slower absorption due to controlled release.       |
| Cmax (Peak Conc.)                         | High                      | Lower                                | Rate of absorption is reduced.                     |
| AUC (Total Exposure)                      | Target                    | Comparable to IR                     | Aim is to maintain similar total drug exposure.    |
| T <sub>1</sub> / <sub>2</sub> (Half-life) | ~7-9 hours[5][6]          | Unchanged (drug property)            | Half-life is an intrinsic property of the drug.    |
| Fluctuation Index                         | High                      | Low                                  | Plasma levels are<br>more stable over 24<br>hours. |

Visual Representation of Pharmacokinetic Profiles







Click to download full resolution via product page

Caption: Expected plasma concentration profiles of IR vs. SR Ticagrelor.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. droracle.ai [droracle.ai]
- 2. Ticagrelor: mechanism of action, pharmacokinetics and application\_Chemicalbook [chemicalbook.com]
- 3. impactfactor.org [impactfactor.org]
- 4. WO2019170244A1 Ticagrelorâ containing tablet formulation Google Patents [patents.google.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Clinical Pharmacology | BRILINTA | For HCPs [brilintahcp.com]
- 7. Sustained release oral dosage forms | PPTX [slideshare.net]
- 8. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wjpps.com [wjpps.com]
- 11. scispace.com [scispace.com]
- 12. Formulation of Sustained Release Hydrophilic Matrix Tablets of Tolcapone with the Application of Sedem Diagram: Influence of Tolcapone's Particle Size on Sustained Release
   PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciepub.com [sciepub.com]
- 14. Preparation of sustained release hydrophilic matrices by melt granulation in a high-shear mixer. [sites.ualberta.ca]
- 15. japsonline.com [japsonline.com]
- 16. CN102657629B Ticagrelor sustained-release tablet system and preparation method thereof Google Patents [patents.google.com]
- 17. CN103520164B Ticagrelor sustained-release preparation Google Patents [patents.google.com]



- 18. researchgate.net [researchgate.net]
- 19. jptcp.com [jptcp.com]
- 20. op.niscair.res.in [op.niscair.res.in]
- 21. Preparation and in vivo/in vitro characterization of Ticagrelor PLGA sustained-release microspheres for injection PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Development of a Sustained-Release Formulation of Ticagrelor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683153#development-of-a-sustained-release-formulation-of-ticagrelor]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com